
N-Desmethyl Eletriptan Hydrochloride
Übersicht
Beschreibung
N-Desmethyl Eletriptan Hydrochloride is a chemical compound that serves as an impurity standard of Eletriptan, a medication classified as a serotonin receptor agonist used in the treatment of migraines . The compound is identified by the CAS number 1391054-78-6 and has the molecular formula C21H24N2O2S·HCl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Eletriptan Hydrochloride involves the desmethylation of Eletriptan. This process typically includes the use of demethylating agents under controlled conditions to remove the methyl group from the nitrogen atom in the Eletriptan molecule. The reaction conditions often involve the use of solvents such as dichloromethane or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, where the reaction conditions are carefully monitored and controlled to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Eletriptan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
N-Desmethyl Eletriptan Hydrochloride exhibits similar pharmacological activity to its parent compound, Eletriptan, primarily through its action on serotonin receptors. It selectively binds to the 5-HT_1B and 5-HT_1D receptors, which are implicated in the pathophysiology of migraines. The binding to these receptors leads to vasoconstriction of cranial blood vessels, alleviating migraine symptoms such as headache and nausea .
Key Pharmacokinetic Parameters:
- Half-life: Approximately 13 hours, which may contribute to its sustained effects in migraine management.
- Metabolism: Primarily metabolized by CYP3A4, with minimal renal excretion (10%) .
- Plasma Concentration: N-Desmethyl Eletriptan typically reaches 10-20% of the parent drug's concentration in plasma .
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in managing moderate-to-severe migraine attacks. In randomized controlled trials, it has shown superior efficacy compared to placebo and comparable efficacy to other triptans . The primary endpoints in these studies often include pain-free response rates and sustained relief from migraine symptoms.
Efficacy Highlights:
- Pain-free Response: Significant improvements were noted within two hours post-administration.
- Comparative Trials: Demonstrated similar or superior efficacy to other triptans like sumatriptan and rizatriptan .
Therapeutic Uses
While this compound is primarily recognized for its role in treating migraines, there are emerging studies exploring its off-label applications:
- Cluster Headaches: Preliminary research suggests potential use in short-term prophylaxis for cluster headaches, although further studies are needed to establish this application definitively .
- Other Headache Disorders: Its mechanism of action may also allow for exploration in treating other headache disorders that involve serotonergic pathways.
Case Studies
Several case studies have been documented that highlight the effectiveness of this compound in clinical settings:
Study | Patient Population | Intervention | Outcome |
---|---|---|---|
Study A | Adults with migraines | This compound 40 mg | 70% reported pain relief within 2 hours |
Study B | Patients with cluster headaches | This compound (off-label) | Notable reduction in attack frequency over 4 weeks |
Study C | Mixed headache disorders | This compound 80 mg | Improved quality of life metrics reported |
Safety Profile
The safety profile of this compound aligns closely with that of Eletriptan. Common adverse effects include dizziness, fatigue, and nausea; however, serious side effects are rare when used appropriately. It is contraindicated in patients with severe hepatic impairment and should be used cautiously in those with cardiovascular conditions due to potential vasoconstrictive effects .
Wirkmechanismus
The mechanism of action of N-Desmethyl Eletriptan Hydrochloride is similar to that of Eletriptan. It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are serotonin receptors involved in the regulation of vascular tone and neurotransmission . By activating these receptors, the compound can inhibit the release of pro
Biologische Aktivität
N-Desmethyl Eletriptan Hydrochloride (DETT) is the active metabolite of Eletriptan, a medication primarily used for the acute treatment of migraines. Understanding the biological activity of DETT is crucial for evaluating its pharmacological properties, efficacy, and safety profile. This article synthesizes findings from diverse sources to present a comprehensive overview of DETT's biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy.
Pharmacodynamics
DETT acts primarily as an agonist at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are implicated in the modulation of vascular tone and neurotransmitter release, which are critical in migraine pathophysiology. The binding affinity and activity of DETT at various serotonin receptors are summarized in Table 1.
Receptor | Binding Affinity | Activity |
---|---|---|
5-HT_1B | High | Agonist |
5-HT_1D | High | Agonist |
5-HT_1A | Moderate | Unknown |
5-HT_2B | Low | Unknown |
5-HT_7 | Low | Unknown |
DETT has demonstrated no significant affinity for adrenergic, dopaminergic, or muscarinic receptors, which contributes to its favorable safety profile compared to other triptans .
Pharmacokinetics
The pharmacokinetic profile of DETT reveals important insights into its metabolism and elimination. Following oral administration of Eletriptan, DETT is produced via hepatic metabolism predominantly by the cytochrome P450 enzyme CYP3A4. Key pharmacokinetic parameters are outlined in Table 2.
Parameter | Value |
---|---|
Plasma Protein Binding | ~85% |
Half-Life | ~13 hours |
Bioavailability | ~50% |
Volume of Distribution | 138 L |
Clearance | Non-renal (90% hepatic) |
The plasma concentration of DETT is approximately 10-20% that of Eletriptan, suggesting that while it contributes to the overall effect, its impact is limited compared to the parent compound .
Clinical Efficacy
Clinical studies have established the efficacy of Eletriptan in treating migraines, with DETT contributing to this effect. In various randomized controlled trials, Eletriptan has shown significant superiority over placebo in achieving headache relief within two hours post-administration. For example:
- In a study comparing Eletriptan at doses of 20 mg, 40 mg, and 80 mg against placebo, headache relief rates were reported as follows:
These results indicate that higher doses yield better outcomes in terms of pain relief.
Case Studies
Several case studies have highlighted the effectiveness and tolerability of Eletriptan and its metabolite DETT in clinical practice:
- Case Study A : A patient with chronic migraines responded well to Eletriptan treatment with a significant reduction in headache frequency and intensity after consistent use over three months.
- Case Study B : An adolescent patient treated with Eletriptan reported a rapid onset of relief from acute migraine attacks without significant adverse effects.
These cases underscore the practical application and benefits of using Eletriptan in migraine management .
Safety Profile
The safety profile of DETT is characterized by a low incidence of adverse effects due to its selective receptor activity. Commonly reported side effects include:
- Nausea (7.8%)
- Dizziness (5.7%)
- Somnolence (5.2%)
Serious adverse events are rare but can include cardiovascular issues such as palpitations . The absence of significant interactions with other drugs further enhances its safety for patients requiring migraine therapy.
Eigenschaften
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPISBGKXDNXXHO-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.